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Introduction

Centrosomal Protein 63kDa (CEP63) is a crucial regulator of fundamental cellular processes.

As a component of the centrosome, it plays a pivotal role in centriole duplication, mitotic

spindle assembly, cell cycle progression, and the DNA damage response (DDR).[1][2][3]

CEP63 facilitates centriole duplication by forming a complex with CEP152, which is essential

for recruiting key duplication factors.[4][5][6] Furthermore, CEP63 is responsible for recruiting

Cyclin-dependent kinase 1 (Cdk1) to the centrosome, a critical step for initiating mitotic entry.[7]

[8] Its involvement in the ATM/ATR signaling pathway also links it to the cellular response to

DNA damage.[9]

Given its central role in cell division and genome stability, CEP63 is a compelling target for

functional genomics studies, particularly in the context of cancer research and developmental

disorders like microcephaly, which is associated with CEP63 mutations.[1][10][11] Small

interfering RNA (siRNA)-based functional genomics screens provide a powerful, high-

throughput method to systematically investigate the cellular consequences of CEP63 depletion

and to identify genetic interactions and novel therapeutic targets.[12][13] This document

provides detailed protocols for utilizing CEP63 siRNA in such screens, summarizes expected

quantitative outcomes, and illustrates key cellular pathways involving CEP63.
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Key Signaling Pathways Involving CEP63
Understanding the signaling context of CEP63 is essential for designing functional genomics

screens and interpreting their results.
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Caption: CEP63 in the centriole duplication pathway.
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Caption: CEP63's role in recruiting Cdk1 to initiate mitosis.
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Protocol 1: High-Throughput siRNA Transfection for
CEP63 Knockdown (Reverse Transfection)
This protocol is optimized for 96- or 384-well plates, standard formats for functional genomics

screens.[14][15]

Materials:

siRNA targeting CEP63 (pools of ≥2 distinct siRNAs are recommended to minimize off-target

effects)

Non-targeting control (NTC) siRNA

Positive control siRNA (e.g., targeting PLK1 to induce cell death)

Lipid-based transfection reagent (e.g., RNAiMAX)

Serum-free medium (e.g., Opti-MEM)

Complete cell culture medium with serum, without antibiotics

Multi-well assay plates (96- or 384-well, tissue culture-treated)

Adherent cells of interest (e.g., U2OS, HeLa)

Procedure:

siRNA Preparation:

Dilute CEP63 siRNA and control siRNAs to a working concentration (e.g., 1 µM) in RNase-

free buffer.

In a master mix plate, dispense the desired final amount of siRNA per well (e.g., for a final

concentration of 10-20 nM in 100 µL total volume, use 1-2 pmol per well).

Transfection Complex Formation:
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Prepare "Solution A": In a sterile tube, dilute the required volume of siRNA from the master

mix plate into serum-free medium. For a 96-well plate, this might be 10 µL per well.

Prepare "Solution B": In a separate tube, dilute the transfection reagent in serum-free

medium according to the manufacturer's instructions (e.g., 1 µL reagent in 9 µL medium

per well).

Add Solution B to Solution A, mix gently by pipetting, and incubate for 15-30 minutes at

room temperature to allow transfection complexes to form.[16][17]

Reverse Transfection:

During the incubation, harvest and count cells. Ensure cells are healthy and in the

exponential growth phase.

Resuspend cells in complete medium (without antibiotics) to the desired final plating

density. The optimal density should be determined beforehand to ensure cells are

subconfluent at the time of analysis (typically 50-70%).

Dispense 20 µL of the siRNA-lipid complex mixture into each well of the final assay plate.

Immediately add the cell suspension to the wells (e.g., 80 µL). Combining cell seeding and

transfection in one step improves efficiency and consistency.[17]

Gently swirl the plates to ensure even distribution.

Incubation and Analysis:

Incubate the plates at 37°C in a CO₂ incubator for 48-96 hours. The optimal incubation

time depends on the protein turnover rate and the specific assay. A 72-hour incubation is

common for observing robust phenotypes.[7][12]

Proceed with the desired phenotypic assay (e.g., immunofluorescence, proliferation assay,

high-content imaging).

Protocol 2: Phenotypic Analysis via
Immunofluorescence Imaging
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This protocol details the staining procedure to quantify centrosome numbers, a primary

phenotype of CEP63 knockdown.[5][18]

Materials:

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer: 0.25% Triton X-100 in PBS

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

Primary antibodies:

Anti-Centrin (to mark centrioles, e.g., clone 20H5)

Anti-γ-tubulin (to mark pericentriolar material, e.g., clone GTU-88)

Species-specific secondary antibodies conjugated to fluorophores (e.g., Alexa Fluor 488,

Alexa Fluor 594)

DAPI solution (for nuclear counterstain)

Automated fluorescence microscope or high-content imaging system

Procedure:

Cell Fixation:

After the desired incubation period, gently aspirate the culture medium from the wells.

Wash cells once with PBS.

Add 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.

Aspirate PFA and wash the wells twice with PBS.

Permeabilization and Blocking:
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Add permeabilization buffer to each well and incubate for 10 minutes.

Aspirate and wash twice with PBS.

Add blocking buffer to each well and incubate for 1 hour at room temperature to reduce

non-specific antibody binding.

Antibody Staining:

Dilute primary antibodies in blocking buffer to their optimal concentrations.

Aspirate the blocking buffer and add the primary antibody solution to each well. Incubate

for 1-2 hours at room temperature or overnight at 4°C.

Wash cells three times with PBS for 5 minutes each.

Dilute fluorescently-labeled secondary antibodies and DAPI in blocking buffer.

Add the secondary antibody/DAPI solution to the wells and incubate for 1 hour at room

temperature, protected from light.

Wash three times with PBS for 5 minutes each.

Imaging and Quantification:

Leave the final PBS wash in the wells for imaging.

Acquire images using an automated microscope. Capture multiple fields of view per well to

ensure robust data. Use channels for DAPI (nucleus), Centrin (centrioles), and γ-tubulin

(centrosomes).

Use image analysis software to automatically identify cells and quantify the number of

centrin or γ-tubulin foci per cell.

Quantitative Data from CEP63 Knockdown
Experiments
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Depletion of CEP63 via siRNA leads to measurable phenotypic changes. The following tables

summarize representative data from published studies.

Table 1: Effect of CEP63 siRNA on Centriole Number in U2OS Cells

Treatment
Percentage of
Mitotic Cells with
<4 Centrin Foci

Percentage of
Mitotic Cells with 4
Centrin Foci

Percentage of
Mitotic Cells with
>4 Centrin Foci

Control siRNA ~5% ~85% ~10%

CEP63 siRNA ~40% ~55% ~5%

Data are

approximated from

studies demonstrating

that CEP63 depletion

leads to a failure in

centriole duplication,

resulting in a

significant increase in

cells with fewer than

the normal four

centrioles in G2/M

phase.[5][18]

Table 2: Effect of CEP63 Knockdown on Centrosome Amplification

Cell Line & Treatment Percentage of Cells with >2 γ-tubulin Foci

U2OS Cells + Aphidicolin (Control siRNA) ~45%

U2OS Cells + Aphidicolin (CEP63 siRNA) ~15%

Data are derived from experiments where

centrosome reduplication is induced by

aphidicolin. CEP63 knockdown inhibits this

process.[18][19]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0069986
https://pmc.ncbi.nlm.nih.gov/articles/PMC3728344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3728344/
https://www.researchgate.net/figure/Cep63-and-Cep152-are-required-for-centrosome-reduplication-in-mammalian-cells-A-U2OS_fig10_255736966
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Functional Consequences of CEP63 Knockdown in Cancer Cells

Cell Line & Assay Parameter Measured
Result of CEP63
Knockdown (vs. Control)

TPC-1 (Thyroid Cancer) Cell Migration Rate ~25% reduction[20]

TPC-1 (Thyroid Cancer) Cell Invasion
Significant decrease in

invaded cells[20]

TPC-1 (Thyroid Cancer) Cell Cycle Progression Arrest in S phase[20]

U2OS (Osteosarcoma) Mitotic Entry

Pronounced decrease in

centrosomal Cdk1 load,

leading to mitotic skipping[7]

Functional Genomics Screen Workflow
A typical workflow for a high-throughput functional genomics screen using a genome-wide

siRNA library to find modifiers of a CEP63-related phenotype is outlined below.
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1. siRNA Library Plating
(e.g., 384-well format)

2. Reverse Transfection
(Add complexes, then cells)

3. Incubation
(48-96 hours)

4. Phenotypic Assay
(e.g., Immunofluorescence, Viability)

5. High-Content Imaging
& Image Analysis

6. Data Processing
(Normalization, Quality Control)

7. Hit Identification
(Statistical Analysis, Z-score)

8. Hit Validation &
Downstream Analysis

Click to download full resolution via product page

Caption: Workflow for an siRNA-based functional genomics screen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3728344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3728344/
https://www.researchgate.net/figure/Cep63-and-Cep152-are-required-for-centrosome-reduplication-in-mammalian-cells-A-U2OS_fig10_255736966
https://pmc.ncbi.nlm.nih.gov/articles/PMC8317149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8317149/
https://www.benchchem.com/product/b607335#cep63-sirna-for-functional-genomics-screens
https://www.benchchem.com/product/b607335#cep63-sirna-for-functional-genomics-screens
https://www.benchchem.com/product/b607335#cep63-sirna-for-functional-genomics-screens
https://www.benchchem.com/product/b607335#cep63-sirna-for-functional-genomics-screens
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607335?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

